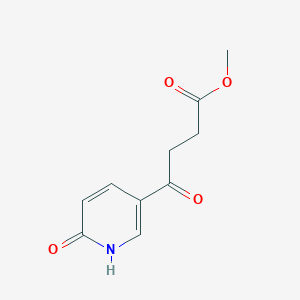

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate

Description

Properties

IUPAC Name |

methyl 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)5-3-8(12)7-2-4-9(13)11-6-7/h2,4,6H,3,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEIRPOMJWEHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401158 | |

| Record name | methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168165-86-4 | |

| Record name | methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction with Protected Pyridyl Intermediates

A plausible route adapts the tert-butyl 4-methoxy-3-oxobutyrate synthesis, replacing methoxyacetic acid with a protected 6-hydroxy-3-pyridyl precursor:

Step 1: Protection of 6-Hydroxy-3-Pyridine

-

React 6-hydroxy-3-pyridine with tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF) to form 6-TBS-3-pyridine.

Step 2: Grignard Reagent Formation

-

Generate the Grignard reagent from 6-TBS-3-bromopyridine using magnesium in tetrahydrofuran (THF).

Step 3: Reaction with Methyl 4-Chloro-4-Oxobutyrate

-

Add the Grignard reagent to methyl 4-chloro-4-oxobutyrate (synthesized via methods in) at −10°C.

-

Product : Methyl 4-(6-TBS-3-pyridyl)-4-oxo-butyrate.

Step 4: Deprotection

-

Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF.

Advantages : High regioselectivity, mild deprotection.

Limitations : Requires handling air-sensitive Grignard reagents.

Esterification of 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyric Acid

This method parallels the esterification of 4-hydroxybutyl methyl succinate:

Step 1: Synthesis of 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyric Acid

-

Condense 6-hydroxy-3-pyridine with diketene using a Lewis acid catalyst (e.g., ZnCl₂).

Step 2: Methyl Ester Formation

-

React the β-keto acid with methanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Advantages : Straightforward esterification; avoids pyridine functionalization.

Limitations : Low yields if diketene condensation is incomplete.

Cross-Coupling Approaches

A Suzuki-Miyaura coupling could introduce the pyridyl group post-ester formation:

Step 1: Synthesis of Methyl 4-Bromo-4-Oxo-Butyrate

-

Brominate methyl acetoacetate with N-bromosuccinimide (NBS) in carbon tetrachloride.

Step 2: Suzuki Coupling with 6-Hydroxy-3-Pyridylboronic Acid

-

Couple methyl 4-bromo-4-oxo-butyrate with 6-hydroxy-3-pyridylboronic acid using Pd(PPh₃)₄ as a catalyst.

Advantages : Modular approach; compatible with boronic acid availability.

Limitations : Requires synthesis of boronic acid; moderate yields.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reaction | Protection, Grignard, Deprotection | 70 | Moderate | High |

| Esterification | Diketene condensation, Esterification | 65 | High | Moderate |

| Suzuki Coupling | Bromination, Cross-coupling | 50 | Low | Low |

Notes :

-

The Grignard method offers the highest yield but involves sensitive reagents.

-

Esterification is scalable but depends on diketene availability.

Optimization Strategies and Industrial Relevance

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate, the following structurally related compounds are analyzed:

4-Hydroxy-4-(3-pyridyl)-butanoic Acid

- Structure : Differs by replacing the methyl ester with a carboxylic acid group and lacking the 4-oxo group.

- Key Differences: The carboxylic acid group increases polarity and water solubility compared to the methyl ester .

Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

- Structure : A complex pyrrolo-pyridazine derivative with a methyl ester and additional methoxy substituents.

- Key Differences :

- Applications : Used in synthetic routes for kinase inhibitors, highlighting the role of ester groups in stabilizing intermediates during multi-step synthesis .

Ethyl 7-Bromoheptanoate

- Structure : A linear alkyl ester with a bromine substituent.

- The bromine atom enables nucleophilic substitution reactions, a feature absent in the target compound.

Data Table: Comparative Analysis of Key Properties

Research Findings and Mechanistic Insights

- Reactivity: The 4-oxo group in this compound enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles like amines or hydrazines. This contrasts with 4-Hydroxy-4-(3-pyridyl)-butanoic Acid, which lacks this electrophilic site .

- Virtual Screening Potential: Structural similarity metrics (e.g., Tanimoto coefficient) suggest moderate overlap with pyridine-containing bioactive compounds, but the unique oxo-ester combination may limit direct analogy to known drugs .

- Synthetic Utility : The methyl ester group improves stability during synthetic procedures compared to carboxylic acid derivatives, as seen in the pyrrolo-pyridazine derivative’s synthesis .

Biological Activity

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- CAS Number : 168165-86-4

- Structure : The compound features a pyridine ring with hydroxyl and carbonyl functional groups, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness in inhibiting growth through multiple mechanisms:

- Mechanism of Action : The compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival. It can form hydrogen bonds with target proteins, leading to functional inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Studies have shown it can induce apoptosis (programmed cell death) in cancer cell lines, including:

- Mechanism of Action : The compound may trigger oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. It interacts with key signaling pathways involved in cell proliferation and survival.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited the growth of resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cancer Cell Apoptosis Study : In a study conducted on various cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound, highlighting its potential as an anticancer drug .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with proteins, enhancing its binding affinity.

- Nucleophilic Attacks : The carbonyl group can undergo nucleophilic attack, leading to modifications in target biomolecules.

Comparative Analysis with Similar Compounds

This compound is structurally similar to other pyridine derivatives but exhibits unique biological properties due to its specific functional groups.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 4-(5,6-dihydro-6-oxo-3-pyridyl)-4-oxobutyrate | Moderate anticancer activity | Lacks hydroxyl group |

| Pyridinium salts | Broad spectrum antimicrobial | Diverse applications in chemistry |

Q & A

Q. How should researchers document methodological reproducibility in publications?

- Methodological Answer : Follow STROBE guidelines for observational studies, detailing synthesis steps, purification yields, and instrument parameters (e.g., NMR field strength, HPLC gradients). Include raw spectral data in supplementary materials and provide statistical validation for bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.